

Comprehensive Spectroscopic Characterization of Chroman-4-one Oxime

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Compound of Interest

Compound Name: Chroman-4-one oxime
CAS No.: 24541-01-3; 535935-39-8
Cat. No.: B2533538

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Technical Guide for Structural Validation & Analysis

Introduction & Application Context

Chroman-4-one oxime (CAS: 24541-01-3) serves as a critical scaffold in medicinal chemistry, functioning as a precursor for aminochromans and isoxazoline derivatives. Its structural integrity is defined by the bicyclic chroman core and the C=N-OH functionality, which introduces E/Z isomerism—a key parameter in downstream stereoselective synthesis. This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate the synthesis and isomeric purity of the compound.

Synthesis & Sample Preparation

To ensure the spectroscopic data correlates with a standard sample, the compound is prepared via the condensation of 4-chromanone with hydroxylamine.

- Precursor: 4-Chromanone (, MW 148.16)
- Reagent: Hydroxylamine Hydrochloride () / Sodium Acetate ()

-)
- Solvent System: Ethanol/Water (
 -)
 - Reaction Type: Nucleophilic Addition-Elimination
 - Physical State: White crystalline solid
 - Melting Point: 139°C – 142°C (Recrystallized from Methanol)

Synthesis Workflow (DOT Visualization)



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Caption: Synthesis pathway converting the carbonyl functionality to the oxime via addition-elimination.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the oxime from its ketone precursor. The most diagnostic change is the upfield shift of the C-4 carbon and the shielding/deshielding effects on the C-3 and C-5 protons due to the anisotropy of the C=N bond versus C=O.

Isomerism Note: The (E)-isomer is thermodynamically favored and typically constitutes >95% of the isolated product. The hydroxyl group (OH) is anti to the benzene ring (syn to the C-3 methylene) to minimize steric repulsion with the peri-proton at C-5.

¹H NMR Data (400 MHz, DMSO-d₆)

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
N-OH	11.35	s (br)	1H	-	Diagnostic oxime hydroxyl; disappears with .
H-5	7.82	dd	1H	8.0, 1.5	Peri-proton; deshielded by C=N, but less than in ketone (~7.9).
H-7	7.35	td	1H	8.0, 1.5	Aromatic ring proton.
H-8	6.95	d	1H	8.0	Ortho to ether oxygen; shielded.
H-6	7.02	t	1H	8.0	Aromatic ring proton.
H-2	4.18	t	2H	6.0	Adjacent to Oxygen; characteristic triplet.
H-3	2.85	t	2H	6.0	-to-oxime. Deshielded relative to alkane, distinct from ketone H-3 (~2.7).[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

Position	Shift (, ppm)	Assignment Logic
C-4	152.4	C=N. Major diagnostic shift from C=O (~192 ppm).
C-8a	157.8	Quaternary aromatic C-O.
C-7	132.5	Aromatic CH.
C-5	125.4	Aromatic CH.
C-6	121.2	Aromatic CH.
C-4a	118.5	Quaternary aromatic C-C.
C-8	117.2	Aromatic CH.
C-2	65.8	O-CH ₂ .
C-3	25.4	-CH ₂ . Shielded relative to ketone (~37 ppm) due to syn-OH -effect.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the transformation of the carbonyl group. The disappearance of the strong ketone C=O stretch (

) and the appearance of the C=N and O-H bands are the primary validation criteria.

Frequency ()	Intensity	Vibration Mode	Diagnostic Value
3200 – 3350	Broad, Med		H-bonded oxime hydroxyl.
3050	Weak		Aromatic C-H stretch.
1635 – 1645	Medium		Key Identifier. Distinct from C=O.
1605, 1580	Strong		Aromatic ring breathing.
1230	Strong		Aryl alkyl ether stretch (chroman ring).
940	Medium		Characteristic N-O single bond stretch.

C. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzopyran core and the labile nature of the oxime hydroxyl group.

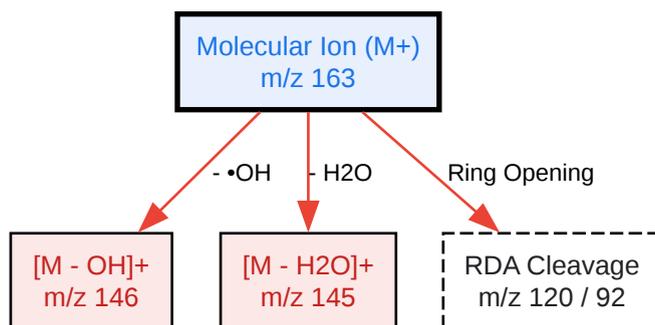
- Ionization Mode: Electron Impact (EI, 70 eV)
- Molecular Ion (): m/z 163
- Base Peak: m/z 146 (M - OH) or m/z 131 (depending on conditions)

Fragmentation Pathway Analysis[2]

- (m/z 163): Stable molecular ion.
- (m/z 146): Loss of the hydroxyl radical is the primary fragmentation pathway for oximes, generating a nitrilium-like cation.
- (m/z 145): Elimination of water.

- Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring typically yields ions at m/z 120 (salicylaldehyde derivative) or m/z 92 (phenol radical cation).

MS Fragmentation Logic (DOT Visualization)



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Caption: Primary fragmentation pathways observed in EI-MS for **chroman-4-one oxime**.

References

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